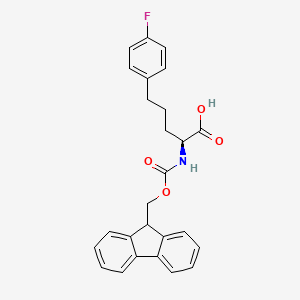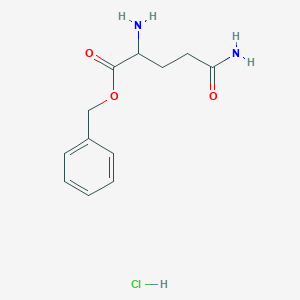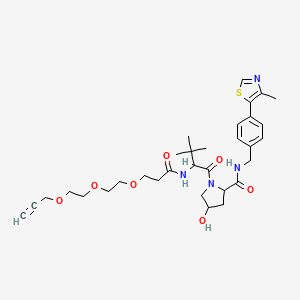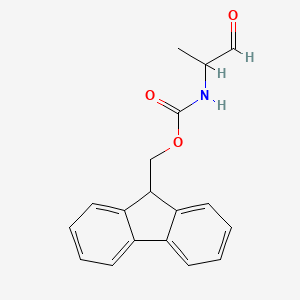
2,4-Hexadienoic acid, sodium salt, (2E,4E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexadienoic acid, sodium salt, (2E,4E)-, also known as sodium sorbate, is a sodium salt of sorbic acid. It is a white crystalline powder that is odorless or has a slight odor. This compound is widely used as a preservative in the food industry due to its antimicrobial properties .
Méthodes De Préparation
2,4-Hexadienoic acid, sodium salt, (2E,4E)- is typically synthesized by neutralizing sorbic acid with sodium hydroxide or sodium carbonate. The reaction involves the following steps:
Neutralization: Sorbic acid is dissolved in water, and sodium hydroxide or sodium carbonate is added to the solution.
Filtration: The resulting solution is filtered to remove any impurities.
Crystallization: The solution is then evaporated to obtain the crystalline form of 2,4-Hexadienoic acid, sodium salt, (2E,4E)-.
Analyse Des Réactions Chimiques
2,4-Hexadienoic acid, sodium salt, (2E,4E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other compounds with different properties.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,4-Hexadienoic acid, sodium salt, (2E,4E)- has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antimicrobial properties and its effects on different microorganisms.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a preservative in pharmaceuticals.
Industry: It is widely used as a preservative in the food industry to prevent the growth of mold, yeast, and fungi
Mécanisme D'action
The antimicrobial action of 2,4-Hexadienoic acid, sodium salt, (2E,4E)- is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately resulting in cell death. The compound also affects mitochondrial function by decreasing electron flow from substrate dehydrogenases to ubiquinone, leading to increased free electron leakage and the production of superoxide .
Comparaison Avec Des Composés Similaires
2,4-Hexadienoic acid, sodium salt, (2E,4E)- is similar to other sorbate salts, such as potassium sorbate and calcium sorbate. it has unique properties that make it particularly effective as a preservative. Some similar compounds include:
Potassium sorbate: Another widely used preservative with similar antimicrobial properties.
Calcium sorbate: Less commonly used but also effective as a preservative.
Sorbic acid: The parent compound of these salts, used in various applications .
These compounds share similar chemical structures and properties but differ in their solubility, stability, and specific applications.
Propriétés
Formule moléculaire |
C6H7NaO2 |
|---|---|
Poids moléculaire |
134.11 g/mol |
Nom IUPAC |
sodium;hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
LROWVYNUWKVTCU-UHFFFAOYSA-M |
SMILES canonique |
CC=CC=CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)

![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)




![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)


